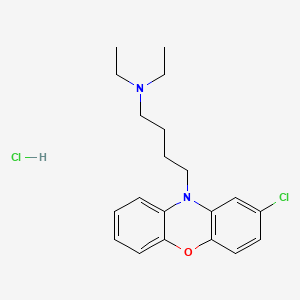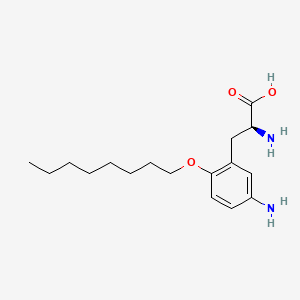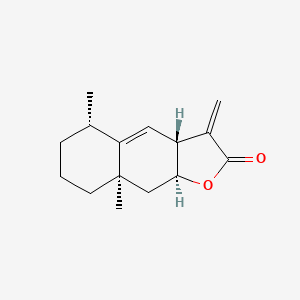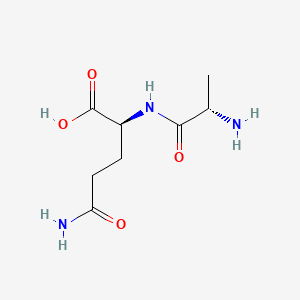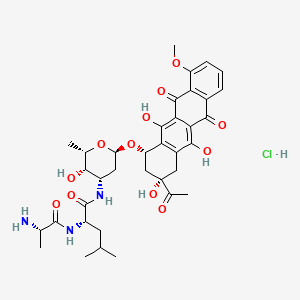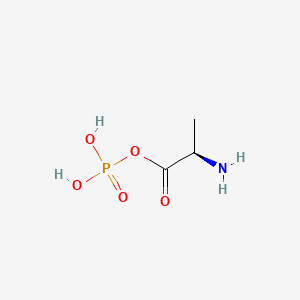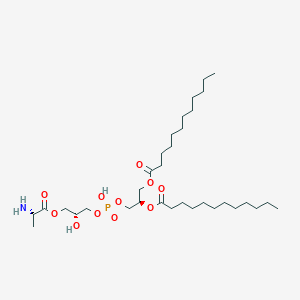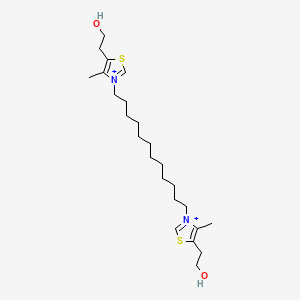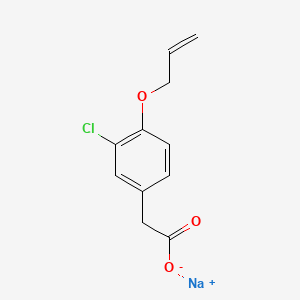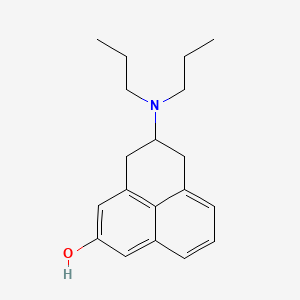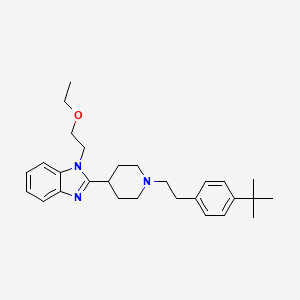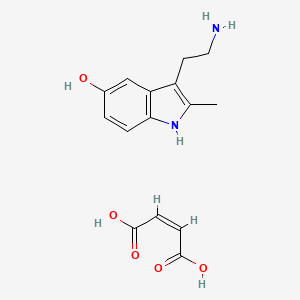
马来酸2-甲基血清素
科学研究应用
2-甲基-5-羟色胺马来酸盐在科学研究中有多种应用:
作用机制
2-甲基-5-羟色胺马来酸盐通过作为 5-HT3 受体的完全激动剂发挥作用。该受体是一种配体门控离子通道,当被激活时,允许诸如钠和钙之类的阳离子流入细胞。这会导致去极化和各种细胞内信号通路的启动。2-甲基-5-羟色胺马来酸盐激活 5-HT3 受体会导致神经递质释放和神经元兴奋性的调节,从而有助于其抗抑郁样作用 .
生化分析
Biochemical Properties
2-Methyl-5-hydroxytryptamine maleate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily acts as a full agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. This interaction leads to the opening of the ion channel and the subsequent influx of cations, such as sodium and calcium ions, into the cell. This process is crucial for the modulation of neurotransmission and the regulation of various physiological functions .
Cellular Effects
2-Methyl-5-hydroxytryptamine maleate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which play essential roles in mood regulation, cognition, and motor control . Additionally, this compound has been reported to exhibit anti-depressive-like effects in animal models .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-5-hydroxytryptamine maleate involves its binding to the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that allows the influx of cations into the cell. This influx leads to the depolarization of the cell membrane and the initiation of various intracellular signaling cascades. These cascades can result in the modulation of gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-hydroxytryptamine maleate have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-hydroxytryptamine maleate can maintain its activity over extended periods, but its efficacy may decrease due to degradation or desensitization of the 5-HT3 receptors . Long-term exposure to this compound has been associated with alterations in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-5-hydroxytryptamine maleate vary with different dosages in animal models. At lower doses, the compound has been shown to produce anti-depressive-like effects and enhance cognitive function . At higher doses, it may cause adverse effects, such as increased anxiety and hyperactivity . The threshold for these effects can vary depending on the species and the specific experimental conditions.
Metabolic Pathways
2-Methyl-5-hydroxytryptamine maleate is involved in several metabolic pathways, including those related to serotonin metabolism. It is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in these pathways can influence its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-Methyl-5-hydroxytryptamine maleate within cells and tissues are mediated by specific transporters and binding proteins. For example, the serotonin transporter (SERT) plays a crucial role in the uptake and distribution of this compound in serotonergic neurons . Additionally, the compound can interact with other transporters and binding proteins, which can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methyl-5-hydroxytryptamine maleate is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to its localization at the cell membrane, where it can exert its effects on ion channel activity and intracellular signaling .
准备方法
合成路线和反应条件
2-甲基-5-羟色胺马来酸盐的合成通常包括以下步骤:
起始原料: 合成从 2-甲基吲哚的制备开始。
羟基化: 2-甲基吲哚进行羟基化,在 5 位引入羟基,形成 2-甲基-5-羟基吲哚。
胺化: 然后使 2-甲基-5-羟基吲哚进行胺化,引入氨基乙基,形成 2-甲基-5-羟色胺。
马来酸盐的形成: 最后,将 2-甲基-5-羟色胺与马来酸反应,形成马来酸盐.
工业生产方法
2-甲基-5-羟色胺马来酸盐的工业生产方法与实验室合成类似,但规模更大,并针对更高的产量和纯度进行了优化。该过程包括:
批量合成: 2-甲基吲哚及其后续羟基化和胺化的规模化合成。
纯化: 使用重结晶和色谱等技术纯化中间体化合物。
盐的形成: 最后一步是形成马来酸盐,然后进行纯化和干燥,用于商业用途.
化学反应分析
反应类型
2-甲基-5-羟色胺马来酸盐会发生各种化学反应,包括:
氧化: 5 位的羟基可以被氧化形成相应的醌。
还原: 该化合物可以发生还原反应,特别是在吲哚环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤代烷烃和酰氯等试剂通常用于取代反应.
形成的主要产物
氧化: 醌和其他氧化衍生物。
还原: 还原的吲哚衍生物。
取代: 各种取代的色胺衍生物.
相似化合物的比较
类似化合物
5-甲氧基色胺: 另一种色胺衍生物,作用于血清素受体,但选择性和效力不同。
α-甲基-5-羟色胺: 一种结构修饰的类似化合物,影响其受体结合和活性.
独特性
2-甲基-5-羟色胺马来酸盐的独特性在于其对 5-HT3 受体的选择性激动剂活性,这使其与其他色胺衍生物区别开来。其特定的受体选择性和由此产生的药理作用使其成为神经科学研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAUMZKRNJEDU-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017462 | |
| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-91-9 | |
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
